2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a dihydroxyphenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route includes the reaction of 4-bromo-2-methoxyphenol with chloroacetyl chloride to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-bromo-2-methoxyphenoxy)acetohydrazide. The final step involves the condensation of this hydrazide with 2,4-dihydroxybenzaldehyde under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of key signaling molecules and the modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-methoxyphenoxy)methyl-2-methyloxirane
- 4-bromo-2-methoxyphenol
- 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
What sets 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research .
Properties
Molecular Formula |
C16H15BrN2O5 |
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Molecular Weight |
395.20 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15BrN2O5/c1-23-15-6-11(17)3-5-14(15)24-9-16(22)19-18-8-10-2-4-12(20)7-13(10)21/h2-8,20-21H,9H2,1H3,(H,19,22)/b18-8+ |
InChI Key |
XRHBYGIBXNTAKA-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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